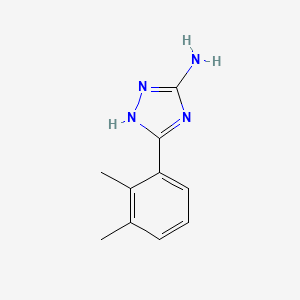

3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine

描述

属性

CAS 编号 |

1016495-51-4 |

|---|---|

分子式 |

C10H12N4 |

分子量 |

188.23 g/mol |

IUPAC 名称 |

5-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H12N4/c1-6-4-3-5-8(7(6)2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |

InChI 键 |

JQBDYWGWGVQURW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C2=NC(=NN2)N)C |

产品来源 |

United States |

准备方法

Cyclization of Hydrazine Derivatives with Amidines or Esters

One classical method to prepare 1,2,4-triazoles involves the cyclization of hydrazine derivatives with amidines or esters bearing appropriate substituents. For this compound, this can be achieved by:

- Reacting 2,3-dimethylphenylhydrazine with formamide or formamidine derivatives to form the triazole ring.

- The amino group at the 5-position is introduced either during cyclization or via subsequent amination steps.

This method is advantageous due to the straightforward availability of starting materials and mild reaction conditions but may require purification steps to isolate the desired regioisomer.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald–Hartwig Amination)

Recent advances in palladium-catalyzed cross-coupling have enabled efficient C–N bond formation, crucial for introducing the amino group in triazole derivatives. Although the referenced research primarily discusses 1,2,3-triazoles, similar strategies can be adapted for 1,2,4-triazoles.

- The Buchwald–Hartwig amination involves coupling 5-halo-1,2,4-triazoles with aryl amines or 5-amino-1,2,4-triazoles with aryl halides.

- Catalysts such as palladium complexes with N-heterocyclic carbene (NHC) ligands, e.g., (THP-Dipp)Pd(cinn)Cl, provide high yields and selectivity.

- Sodium tert-butoxide is commonly used as a base, and reactions proceed in solvents like 1,4-dioxane at elevated temperatures (~120 °C).

This method offers excellent regioselectivity and functional group tolerance, making it suitable for synthesizing this compound by coupling the appropriate halo-triazole and 2,3-dimethylphenyl amine or halide.

Azide-Alkyne Cycloaddition (Click Chemistry)

Although more common for 1,2,3-triazoles, azide-alkyne cycloaddition reactions can sometimes be adapted for related triazole derivatives:

- The reaction of an organic azide with an alkyne under copper(I) catalysis leads to triazole formation.

- For 1,2,4-triazoles, modified cyclization strategies involving nitriles and hydrazines may be used.

- This method is valued for its high efficiency and regioselectivity but may require subsequent functional group transformations to introduce the amino group.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|---|

| Hydrazine cyclization | 2,3-Dimethylphenylhydrazine + Amidines/Esters | Acid/base catalysis (acidic or basic media) | Mild heating, solvent-dependent | Moderate to high, regioselectivity depends on conditions | Classical, straightforward but may need purification |

| Buchwald–Hartwig amination | 5-Halo-1,2,4-triazole + 2,3-dimethylphenyl amine or vice versa | Pd-NHC catalyst (e.g., (THP-Dipp)Pd(cinn)Cl), sodium tert-butoxide | 1,4-Dioxane, 120 °C, 18–24 h | High yields (up to 97%), excellent regioselectivity | Modern, efficient, adaptable to diverse substrates |

| Azide-alkyne cycloaddition | Organic azide + alkyne derivatives | Cu(I) catalyst | Room temperature to mild heating | High yields, regioselective (mostly 1,4-substituted) | Mostly for 1,2,3-triazoles; less common for 1,2,4-triazoles |

化学反应分析

Types of Reactions

3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.

科学研究应用

3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may interact with enzymes involved in metabolic pathways or receptors in the nervous system .

相似化合物的比较

Similar Compounds

2,3-Dimethylphenyl isocyanate: Another compound with a similar phenyl group but different functional groups.

2,3-Dimethylphenylhydrazine: A precursor in the synthesis of the triazole compound.

Medetomidine: An imidazole derivative with similar structural features and biological activities.

Uniqueness

3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine is unique due to its specific triazole ring structure and the presence of the 2,3-dimethylphenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

生物活性

Overview

3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine is an organic compound belonging to the triazole class, characterized by its unique structure that includes a 2,3-dimethylphenyl group attached to a triazole ring. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a variety of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

| Property | Value |

|---|---|

| CAS No. | 1016495-51-4 |

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 5-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-amine |

| Canonical SMILES | CC1=C(C(=CC=C1)C2=NC(=NN2)N)C |

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylphenylhydrazine with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone that cyclizes to form the triazole ring. Optimal reaction conditions include heating to reflux and maintaining an acidic environment to facilitate cyclization.

Antimicrobial and Antifungal Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that compounds containing the triazole structure can inhibit various pathogens effectively. The mechanism often involves interference with fungal cell wall synthesis or disruption of metabolic pathways in bacteria .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that the compound may exert its effects by modulating inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural characteristics. A study focusing on N-substituted triazoles indicated that electron-donating groups at specific positions on the aryl ring enhance anti-proliferative activity against cancer cell lines. For instance, compounds with methyl substituents at the ortho and meta positions exhibited significantly higher potency compared to those with electron-withdrawing groups .

Study on Anti-Cancer Activity

A recent investigation into the anti-cancer properties of various triazole derivatives revealed that certain modifications significantly enhance their efficacy against HepG2 liver cancer cells. The study reported IC50 values indicating that derivatives with two electron-donating methyl groups showed potent anti-proliferative effects compared to other structural variants .

Inhibition of COX Enzymes

Another research effort assessed the inhibitory effects of triazole derivatives on cyclooxygenase (COX) enzymes. Compounds similar to this compound demonstrated selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in managing inflammation-related disorders .

常见问题

Q. What are the standard synthetic routes for 3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,3-dimethylbenzyl halides and 1H-1,2,4-triazol-5-thiol derivatives under basic conditions (e.g., NaOH or K₂CO₃). Optimization strategies include:

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields by 15–20% compared to conventional heating .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the thiol group.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and aromatic proton environments.

- X-ray crystallography : Resolves tautomeric forms and molecular packing. For example, SHELX software refines crystallographic data to determine dihedral angles between triazole and aryl rings (e.g., planar vs. non-planar conformers) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this triazole derivative?

Methodological Answer:

- Structural tautomerism analysis : Use X-ray crystallography to identify dominant tautomers (e.g., 3-phenyl vs. 5-phenyl forms), as tautomeric shifts can alter bioactivity .

- Dose-response standardization : Ensure consistent molar concentrations in assays, as activity discrepancies may arise from solubility differences (e.g., aqueous solubility ~18.1 µg/mL at pH 7.4) .

- Replicate key experiments : Cross-validate results using orthogonal methods (e.g., enzymatic inhibition assays vs. whole-cell antimicrobial tests) .

Q. What computational strategies are effective in predicting molecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., ketol-acid reductoisomerase for antimicrobial activity). Validate docking poses with MD simulations to assess binding stability .

- Quantum Mechanical (QM) calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophilic residues in enzyme active sites.

Q. How does tautomerism affect the compound’s reactivity and bioactivity, and how can this be experimentally determined?

Methodological Answer:

- Crystallographic analysis : Single-crystal X-ray diffraction identifies dominant tautomers. For example, 3-phenyl-1,2,4-triazol-5-amine exhibits planar geometry, enhancing π-electron delocalization and stability .

- Spectroscopic titration : Monitor pH-dependent tautomer shifts via NMR in D₂O/DMSO-d₆ mixtures.

- Biological assay comparison : Test tautomer-enriched samples (via recrystallization) against enzyme targets to correlate structure-activity relationships .

Q. What methodological approaches are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

Methodological Answer:

- In vitro microsomal assays : Use liver microsomes (human/rodent) with LC-MS/MS to quantify metabolite formation (e.g., sulfoxidation via CYP450 enzymes) .

- Radiolabeled tracing : Synthesize -labeled derivatives to track metabolic pathways and excretion profiles .

- Pharmacokinetic modeling : Apply compartmental models to predict bioavailability using logP (calculated ~2.1) and plasma protein binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。